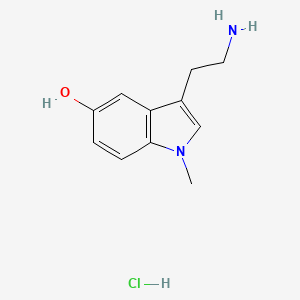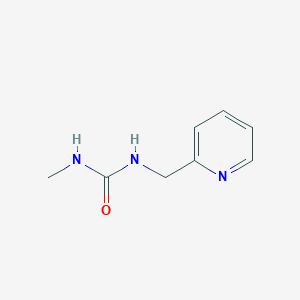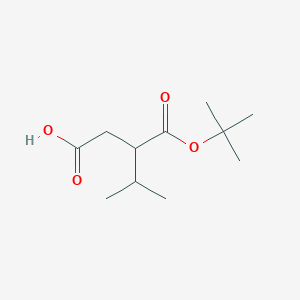
3-(2-氨基乙基)-1-甲基-1H-吲哚-5-醇盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride, also known as Tryptamine hydrochloride, is a laboratory chemical . It is a biogenic amine formed from the decarboxylation of tryptophan by L-aromatic amino acid decarboxylase . It has a molecular weight of 196.68 .
Synthesis Analysis
While specific synthesis methods for 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride were not found, there are related compounds that have been synthesized. For instance, 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate was synthesized using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .
Molecular Structure Analysis
The molecular structure of 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride consists of an indole ring along with chains of ethyl groups ended with an amino group . The nitrogen in these compounds is bonded to three different groups, making it stereogenic and its configuration is chiral .
Chemical Reactions Analysis
While specific chemical reactions involving 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride were not found, it’s worth noting that this compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride include a melting point of 253-255 °C (lit.) and solubility in water: soluble 0.1 g/10 mL, clear to slightly hazy, colorless to yellow .
科学研究应用
Neurotransmission Studies
Serotonin hydrochloride is extensively used in neurotransmission studies due to its role as a neurotransmitter . It’s involved in the transmission of nerve impulses across synapses, affecting mood, memory processing, sleep, and cognition. Research in this area can lead to a better understanding of neurological diseases and the development of new treatments for conditions like depression, anxiety, and Alzheimer’s disease.
Pharmacological Research
In pharmacological research , serotonin hydrochloride is used to study the effects of drugs on the serotonin system . This includes the development of antidepressants, anxiolytics, and antipsychotic medications. Understanding how these drugs interact with serotonin receptors can help in creating more effective and targeted therapies with fewer side effects.
Gastrointestinal Function
Serotonin plays a significant role in the gastrointestinal tract , regulating functions such as motility and secretion . Serotonin hydrochloride is used in research to explore treatments for disorders like irritable bowel syndrome (IBS) and other conditions that affect the digestive system.
Cardiovascular Research
This compound is also important in cardiovascular research . Serotonin affects blood vessels’ tone and structure and is involved in the cardiovascular system’s regulation . Studies using serotonin hydrochloride can help in understanding hypertension and the development of drugs to treat various heart conditions.
Behavioral and Cognitive Studies
Serotonin hydrochloride is vital for behavioral and cognitive studies . It’s implicated in various behaviors and psychological states, including aggression, appetite, and sexual behavior . Research in this field can lead to insights into behavioral disorders and contribute to the development of behavioral therapies.
Sleep and Circadian Rhythm Research
Lastly, serotonin hydrochloride is used in sleep and circadian rhythm research . It’s known to influence sleep patterns and the body’s internal clock . This research can lead to new treatments for sleep disorders and a better understanding of the impact of circadian rhythms on overall health.
安全和危害
This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
未来方向
While specific future directions for 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride were not found, it’s worth noting that tryptamine derivatives have been used in the preparation of potential antitumor agents, inhibitors against hepatitis B virus, and new antimalarial agents . This suggests potential future directions for research and development involving 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride and its derivatives.
作用机制
Target of Action
The compound “3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride”, also known as Tryptamine , primarily targets the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain . These targets play a crucial role in the metabolism of biogenic amines, including neurotransmitters and trace amines.
Mode of Action
Tryptamine interacts with its targets by binding to the active sites of these enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing the metabolism of biogenic amines.
Biochemical Pathways
Tryptamine is involved in the Tryptophan Metabolism pathway . It is a derivative of the amino acid tryptophan and can be converted into various other compounds, including serotonin and melatonin . These compounds play key roles in various physiological processes, including mood regulation, sleep, and circadian rhythm .
Pharmacokinetics
It is known that tryptamine is soluble in water , which could potentially influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of Tryptamine’s action are largely dependent on its metabolism into other compounds. For example, its conversion into serotonin can influence mood and behavior, while its conversion into melatonin can affect sleep and circadian rhythms .
Action Environment
The action, efficacy, and stability of Tryptamine can be influenced by various environmental factors. For instance, the presence of other compounds, such as enzymes and cofactors, can affect its metabolism and hence its action. Additionally, factors such as pH and temperature can influence its stability and activity .
属性
IUPAC Name |
3-(2-aminoethyl)-1-methylindol-5-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-13-7-8(4-5-12)10-6-9(14)2-3-11(10)13;/h2-3,6-7,14H,4-5,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYSRQLTJLNBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride | |
CAS RN |
73536-92-2 |
Source


|
| Record name | 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3009071.png)
![5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009072.png)
![Methyl (E)-4-[2-[3-(cyclopropylcarbamoyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3009073.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B3009075.png)


![4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B3009080.png)



![N-(3-methoxypropyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3009089.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009093.png)